N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE is a complex organic compound that features a quinazolinone core, a furan ring, and an ethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with furan-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazolinone core. The final step involves the acylation of the quinazolinone with acetic anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamide
- N-(4-Chlorophenyl)-2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamide
Uniqueness
N-(4-ETHOXYPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE is unique due to the presence of the ethoxy group, which can influence its biological activity and pharmacokinetic properties. This compound’s specific combination of functional groups and structural features makes it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C23H21N3O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C23H21N3O5/c1-2-30-17-11-9-16(10-12-17)24-21(27)15-25-20-8-4-3-7-19(20)22(28)26(23(25)29)14-18-6-5-13-31-18/h3-13H,2,14-15H2,1H3,(H,24,27) |
InChI Key |
OGXZCYBZSYWXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.